molecular formula C10H14N2O B8664301 (2-tert-Butyl-5-methyl-oxazol-4-yl)-acetonitrile

(2-tert-Butyl-5-methyl-oxazol-4-yl)-acetonitrile

Cat. No.: B8664301
M. Wt: 178.23 g/mol
InChI Key: XXIKMNBIOVZWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-tert-Butyl-5-methyl-oxazol-4-yl)-acetonitrile is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-tert-butyl-5-methyl-1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C10H14N2O/c1-7-8(5-6-11)12-9(13-7)10(2,3)4/h5H2,1-4H3

InChI Key

XXIKMNBIOVZWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.72 g of NaCN (116.8 mmol), dissolved in 77 ml of DMSO, was slowly added via dropping funnel 14.14 g of the above prepared 2-tert-butyl-4-chloromethyl-5-methyl-oxazole (75.3 mmol) at such a rate that the internal temperature stayed at 25–30°. Stirring was continued for an additional 1.5 h at 35°. The reaction mixture was then poured onto crashed ice/AcOEt, the organic layer washed with water, dried over sodium sulfate, and evaporated to dryness. Thereby, 13.19 g of the title product was obtained, which was used without further purification for the next step.
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
75.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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